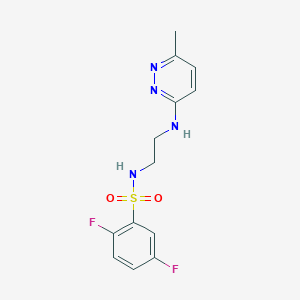

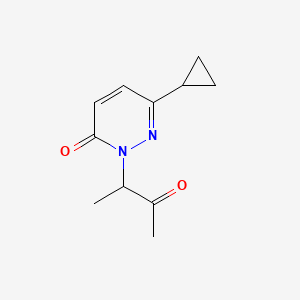

![molecular formula C25H38ClNO3 B2732868 1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride CAS No. 1201421-70-6](/img/structure/B2732868.png)

1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound includes an adamantyl group attached to a phenyl ring through an ether linkage. This phenyl ring is further connected to a morpholine ring via a propyl linker .Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 583.0±50.0 °C at 760 mmHg, and a flash point of 306.4±30.1 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 10 freely rotating bonds .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Adamantyl compounds, known for their unique cage-like structure, have been extensively studied for their synthesis and structural properties. For example, the synthesis of adamantyl-substituted molecules and their structural characterization through X-ray diffraction and NMR spectroscopy reveal insights into their conformations and molecular interactions. Studies have shown how the introduction of adamantyl groups can influence molecular packing, hydrogen bonding, and crystal lattice formation, contributing to the understanding of their physicochemical properties (Fernández et al., 1990).

Biological Activity

Adamantyl derivatives have demonstrated significant biological activities, including antimicrobial, antiviral, and enzyme inhibitory effects. For instance, certain adamantyl-isothiourea hybrids exhibit notable antimicrobial activity against pathogenic bacteria and fungi, as well as hypoglycemic effects in diabetic rats, highlighting their potential in treating diverse diseases (Al-Wahaibi et al., 2017). Additionally, adamantyl-based ester derivatives have been studied for their cholinesterase inhibitory activities, which could offer therapeutic avenues for neurodegenerative diseases such as Alzheimer's (Kwong et al., 2017).

Material Science and Polymer Research

In material science, adamantyl compounds contribute to the development of new materials with enhanced properties. The synthesis of polyamide-imides containing adamantyl groups, for example, results in polymers with high thermal stability and mechanical strength, suitable for advanced engineering applications (Liaw & Liaw, 2001). This research underscores the versatility of adamantyl derivatives in creating materials that can withstand extreme conditions.

Pharmacological Developments

The pharmacological potential of adamantyl derivatives extends to the design of drugs with improved efficacy and solubility. Studies have focused on the development of neurokinin-1 receptor antagonists incorporating adamantyl groups, showing promise in treating conditions like depression and emesis with enhanced bioavailability and solubility (Harrison et al., 2001).

Propriétés

IUPAC Name |

1-[4-(1-adamantyl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO3.ClH/c1-17-13-26(14-18(2)29-17)15-23(27)16-28-24-5-3-22(4-6-24)25-10-19-7-20(11-25)9-21(8-19)12-25;/h3-6,17-21,23,27H,7-16H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLWWSQXJPJRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2732785.png)

![N-([1,1'-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide](/img/structure/B2732787.png)

![3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2732788.png)

![3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2732790.png)

![3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2732796.png)

![N''-[(4-chlorophenyl)methyl]guanidine hydroiodide](/img/structure/B2732798.png)

![3-Pyridin-2-yl-1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-4-amine](/img/structure/B2732802.png)